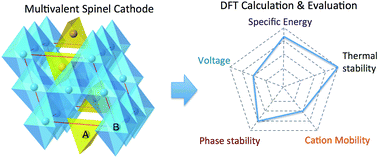Spinel compounds as multivalent battery cathodes: a systematic evaluation based on ab initio calculations†
Energy & Environmental Science Pub Date: 2014-12-16 DOI: 10.1039/C4EE03389B
Abstract
Batteries that shuttle multivalent ions such as Mg2+ and Ca2+ ions are promising candidates for achieving higher energy density than available with current Li-ion technology. Finding electrode materials that reversibly store and release these multivalent cations is considered a major challenge for enabling such multivalent battery technology. In this paper, we use recent advances in high-throughput first-principles calculations to systematically evaluate the performance of compounds with the spinel structure as multivalent intercalation cathode materials, spanning a matrix of five different intercalating ions and seven transition metal redox active cations. We estimate the insertion voltage, capacity, thermodynamic stability of charged and discharged states, as well as the intercalating ion mobility and use these properties to evaluate promising directions. Our calculations indicate that the Mn2O4 spinel phase based on Mg and Ca are feasible cathode materials. In general, we find that multivalent cathodes exhibit lower voltages compared to Li cathodes; the voltages of Ca spinels are ∼0.2 V higher than those of Mg compounds (versus their corresponding metals), and the voltages of Mg compounds are ∼1.4 V higher than Zn compounds; consequently, Ca and Mg spinels exhibit the highest energy densities amongst all the multivalent cation species. The activation barrier for the Al3+ ion migration in the Mn2O4 spinel is very high (∼1400 meV for Al3+ in the dilute limit); thus, the use of an Al based Mn spinel intercalation cathode is unlikely. Amongst the choice of transition metals, Mn-based spinel structures rank highest when balancing all the considered properties.


Recommended Literature
- [1] In vivo delivery of bovine viral diahorrea virus, E2 protein using hollow mesoporous silica nanoparticles†
- [2] Target specificity of mammalian DNA methylation and demethylation machinery
- [3] Mesoporous materials with zeolite framework: remarkable effect of the hierarchical structure for retardation of catalyst deactivation†
- [4] Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene)
- [5] pH-sensitive zwitterionic polycarboxybetaine as a potential non-viral vector for small interfering RNA delivery
- [6] Main-chain organometallic polymers comprising redox-active iron(ii) centers connected by ditopic N-heterocyclic carbenes†
- [7] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [8] Acid-responsive microcapsules: the loading–unloading processes†
- [9] Investigation of one-dimensional multi-functional zwitterionic Ag nanowires as a novel modifier for PVDF ultrafiltration membranes
- [10] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 14104-19-9









